molecular formula C10H15N3 B129959 3-(1-Methylpyrrolidin-2-yl)pyridin-2-amine CAS No. 32726-84-4

3-(1-Methylpyrrolidin-2-yl)pyridin-2-amine

Cat. No.: B129959
CAS No.: 32726-84-4
M. Wt: 177.25 g/mol
InChI Key: IFQQQYVVFJFUMU-UHFFFAOYSA-N
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Description

3-(1-Methylpyrrolidin-2-yl)pyridin-2-amine is a chemical compound with the molecular formula C10H15N3 It is known for its unique structure, which includes a pyridine ring substituted with a methylpyrrolidine group

Scientific Research Applications

3-(1-Methylpyrrolidin-2-yl)pyridin-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and catalysts

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methylpyrrolidin-2-yl)pyridin-2-amine typically involves the reaction of pyridine derivatives with methylpyrrolidine. One common method is the alkylation of pyridine with 1-methylpyrrolidine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of the compound with high purity and yield. The reaction conditions are optimized to ensure the safety and cost-effectiveness of the process .

Chemical Reactions Analysis

Types of Reactions

3-(1-Methylpyrrolidin-2-yl)pyridin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce piperidine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Methylpyrrolidin-2-yl)pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(1-methylpyrrolidin-2-yl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c1-13-7-3-5-9(13)8-4-2-6-12-10(8)11/h2,4,6,9H,3,5,7H2,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFQQQYVVFJFUMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1C2=C(N=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40954391
Record name 3-(1-Methylpyrrolidin-2-yl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40954391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32726-84-4, 6969-91-1
Record name Nicotine, 2-amino-, (+-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032726844
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC68655
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68655
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(1-Methylpyrrolidin-2-yl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40954391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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